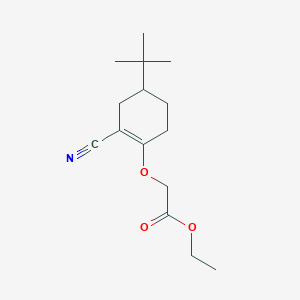

Ethyl 2-((4-(tert-butyl)-2-cyanocyclohex-1-EN-1-YL)oxy)acetate

CAS No.:

Cat. No.: VC17491811

Molecular Formula: C15H23NO3

Molecular Weight: 265.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H23NO3 |

|---|---|

| Molecular Weight | 265.35 g/mol |

| IUPAC Name | ethyl 2-(4-tert-butyl-2-cyanocyclohexen-1-yl)oxyacetate |

| Standard InChI | InChI=1S/C15H23NO3/c1-5-18-14(17)10-19-13-7-6-12(15(2,3)4)8-11(13)9-16/h12H,5-8,10H2,1-4H3 |

| Standard InChI Key | HOEPNGYZUXUUBH-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)COC1=C(CC(CC1)C(C)(C)C)C#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclohexene ring substituted at the 2-position with a nitrile group (-CN) and at the 4-position with a tert-butyl group (-C(CH₃)₃). An ethoxyacetate moiety (-OCH₂COOEt) is attached via an oxygen atom at the 1-position of the cyclohexene ring. This arrangement creates a sterically hindered environment around the nitrile group while providing polarizable regions from the ester and nitrile functionalities.

| Property | Target Compound | Analog (Without tert-Butyl) |

|---|---|---|

| Molecular Formula | C₁₅H₂₃NO₃ | C₁₁H₁₅NO₃ |

| Molecular Weight | 265.35 g/mol | 209.24 g/mol |

| Key Functional Groups | Ester, nitrile, tert-butyl | Ester, nitrile |

Experimental Data Gaps

Synthesis and Manufacturing

Primary Synthetic Route

The most documented synthesis involves a nucleophilic substitution reaction between tert-butyl 2-cyanocyclohex-1-en-1-yl alcohol and ethyl chloroacetate in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The general reaction scheme proceeds as follows:

This method leverages the alcohol's nucleophilicity to displace chloride from ethyl chloroacetate. The use of NaH or K₂CO₃ facilitates deprotonation of the alcohol, enhancing reactivity.

Optimization Strategies

While yield data for this specific compound are unavailable, analogous syntheses of ethoxyacetate derivatives report yields between 45% and 65% under optimized conditions . Key factors influencing efficiency include:

-

Temperature: Reactions typically proceed at 70°C in ethanol .

-

Purification: Flash chromatography using ethyl acetate/hexanes mixtures is effective for isolating similar esters .

A hypothetical optimization table for the target synthesis could be proposed:

| Parameter | Condition | Expected Impact |

|---|---|---|

| Base | K₂CO₃ vs. NaH | NaH may increase rate but requires anhydrous conditions |

| Solvent | Ethanol vs. THF | Ethanol favors polar intermediates |

| Reaction Time | 1.5–12 hours | Longer durations may improve conversion |

Chemical Reactivity and Functional Group Transformations

Ester Group Reactivity

The ethoxyacetate moiety is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. For example:

This reactivity could be exploited to generate water-soluble derivatives for biological testing.

Nitrile Group Transformations

The -CN group offers avenues for:

-

Hydrolysis to amides or carboxylic acids

-

Reduction to primary amines using LiAlH₄

-

Cycloaddition reactions in click chemistry applications

The steric shielding from the tert-butyl group may hinder these reactions, necessitating tailored conditions.

Research Gaps and Future Directions

Priority Investigations

-

Physicochemical profiling: Determination of melting point, solubility, and partition coefficients.

-

Biological screening: Evaluation of antimicrobial, anticancer, or enzyme inhibitory activity.

-

Computational modeling: DFT studies to predict conformational behavior and reactivity.

Synthetic Challenges

-

Developing enantioselective routes to access stereoisomers

-

Scaling up production while maintaining cost efficiency

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume